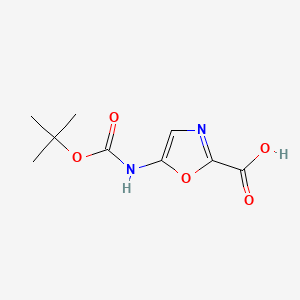
5-Amino-3-(1-methylpropyl)-2(3H)-benzoxazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(1-methylpropyl)-2(3H)-benzoxazolone is a chemical compound with a unique structure that includes an amino group, a methylpropyl group, and a benzoxazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(1-methylpropyl)-2(3H)-benzoxazolone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5-amino-2-hydroxybenzoic acid with 1-methylpropylamine in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(1-methylpropyl)-2(3H)-benzoxazolone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzoxazolone ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-Amino-3-(1-methylpropyl)-2(3H)-benzoxazolone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Amino-3-(1-methylpropyl)-2(3H)-benzoxazolone exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzoxazolone ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: Another compound with an amino group and a heterocyclic ring.
5-Amino-2-hydroxybenzoic acid: A precursor in the synthesis of 5-Amino-3-(1-methylpropyl)-2(3H)-benzoxazolone.
Uniqueness
This compound is unique due to its specific combination of functional groups and its benzoxazolone core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1153950-09-4 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-amino-3-butan-2-yl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-3-7(2)13-9-6-8(12)4-5-10(9)15-11(13)14/h4-7H,3,12H2,1-2H3 |
InChI Key |
ODZHSPHQSLNXKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C2=C(C=CC(=C2)N)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



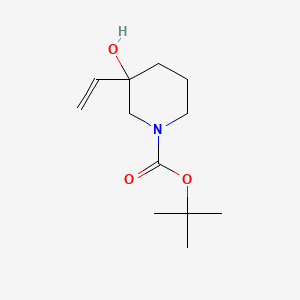
![[3-(3,5-diphenylphenyl)phenyl]boronic acid](/img/structure/B15327625.png)
![4-[(2S,5S)-5-(4-aminophenyl)-1-(4-tert-butylphenyl)pyrrolidin-2-yl]aniline](/img/structure/B15327636.png)
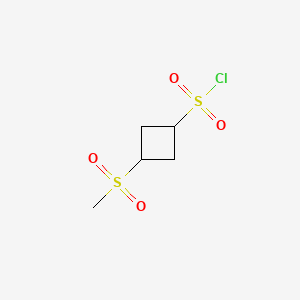
![Tert-butyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B15327646.png)
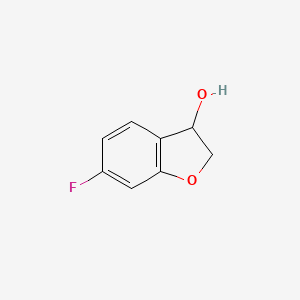
![6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15327654.png)
![Acetic acid, 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]-, methyl ester](/img/structure/B15327656.png)

![2-Chloro-5-phenyl-9,9'-spirobi[fluorene]](/img/structure/B15327672.png)
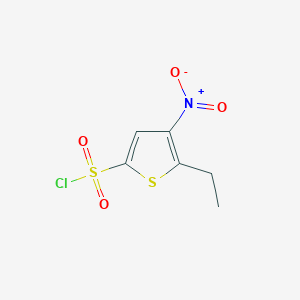
![Ethyl 6-bromoh-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B15327678.png)
